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Compound of Interest

Compound Name: Pcsk9-IN-12

Cat. No.: B15139371 Get Quote

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and

pharmacodynamic (PD) properties of AZD0780, an investigational oral small-molecule inhibitor

of proprotein convertase subtilisin/kexin type 9 (PCSK9). The information is intended for

researchers, scientists, and drug development professionals involved in the study of novel lipid-

lowering therapies.

Introduction
AZD0780 is a first-in-class oral PCSK9 inhibitor developed by AstraZeneca for the treatment of

hypercholesterolemia.[1][2] It represents a potential new therapeutic option for patients who are

unable to achieve their low-density lipoprotein cholesterol (LDL-C) goals with statin therapy

alone.[3] AZD0780 employs a novel mechanism of action, binding to the C-terminal domain of

PCSK9.[4][5] This interaction inhibits the lysosomal trafficking of the PCSK9-LDL receptor

(LDLR) complex, thereby preventing LDLR degradation and increasing the recycling of LDLRs

to the hepatocyte surface.[4][6] Increased LDLR expression leads to enhanced clearance of

LDL-C from the circulation.[5]

Pharmacokinetic Properties
Preclinical and clinical studies have characterized the pharmacokinetic profile of AZD0780.

Preclinical Pharmacokinetics (in mice)
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In vivo studies in C57BL/6 mice have provided initial pharmacokinetic parameters for AZD0780.

[4]

Parameter Value

Intravenous Half-Life (t½) 2.6 hours

Oral Half-Life (t½) 2.9 hours

Oral Bioavailability 63.5%

Plasma Protein Binding (Human) 26%

Plasma Protein Binding (Mouse) 25%

Clinical Pharmacokinetics (in humans)
Phase I clinical trial data in healthy volunteers have provided insights into the human

pharmacokinetics of AZD0780.[7]

Parameter Observation

Half-Life (t½) Approximately 40 hours

Food Effect No clinically significant effect on absorption

Dosing Regimen Once daily

Pharmacodynamic Properties
The primary pharmacodynamic effect of AZD0780 is the reduction of LDL-C. Clinical trials have

demonstrated a dose-dependent and statistically significant reduction in LDL-C levels.

Phase I Clinical Trial: LDL-C Reduction
The Phase I study evaluated AZD0780 as both a monotherapy and in combination with

rosuvastatin in treatment-naive participants with hypercholesterolemia.[2][8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.bioworld.com/articles/712142-azd-0780-lowers-ldl-c-plasma-levels-by-stabilizing-the-pcsk9-c-terminal-domain?v=preview
https://www.jacc.org/doi/10.1016/j.jacc.2025.03.499
https://www.astrazeneca.com/media-centre/medical-releases/azd0780-an-oral-pcsk9-inhibitor-demonstrated-significant-ldl-c-reduction-on-top-of-statin-in-phase-i-trial.html
https://www.researchgate.net/publication/383168987_AZD0780_the_first_oral_small_molecule_PCSK9_inhibitor_for_the_treatment_of_hypercholesterolemia_Results_from_a_randomized_single-blind_placebo-controlled_phase_1_trial
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Group LDL-C Reduction from Baseline

AZD0780 30 mg monotherapy 30%

AZD0780 60 mg monotherapy 38%

AZD0780 30 mg + Rosuvastatin 20 mg 52% (placebo-corrected)

Total Reduction from Baseline 78%

Phase IIb (PURSUIT) Clinical Trial: LDL-C Reduction
The PURSUIT trial was a dose-ranging study of AZD0780 in patients with hypercholesterolemia

already receiving moderate-to-high-intensity statin therapy.[7][9][10]

Treatment Group (once daily for 12
weeks)

Placebo-Corrected LDL-C Reduction

AZD0780 1 mg -35.3%

AZD0780 3 mg -37.9%

AZD0780 10 mg -45.2%

AZD0780 30 mg -50.7%

Safety and Tolerability
Across Phase I and IIb clinical trials, AZD0780 has been generally well-tolerated.[2][6] The

incidence of adverse events was comparable between the AZD0780 and placebo groups.[9] In

the PURSUIT trial, the rate of adverse events was 38.2% in the combined AZD0780 treatment

groups and 32.6% in the placebo group.[10] Treatment discontinuation due to adverse events

was also similar between the AZD0780 (1.5%) and placebo (2.3%) groups.[9]

Experimental Protocols
The following are detailed protocols for key experiments in the pharmacokinetic and

pharmacodynamic evaluation of AZD0780. These protocols are based on the methodologies

described in the clinical trial publications and standard laboratory procedures.
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Protocol 1: Quantification of AZD0780 in Human Plasma
using LC-MS/MS
Objective: To determine the concentration of AZD0780 in human plasma samples for

pharmacokinetic analysis.

Methodology: This protocol is based on standard liquid chromatography-tandem mass

spectrometry (LC-MS/MS) methods for the quantification of small molecules in biological

matrices.[11][12][13][14]

Materials:

Human plasma (collected in K2EDTA tubes)

AZD0780 reference standard

Stable isotope-labeled internal standard (SIL-IS) for AZD0780

Acetonitrile (ACN), HPLC grade

Formic acid, LC-MS grade

Water, LC-MS grade

96-well plates

Centrifuge

LC-MS/MS system (e.g., Sciex, Waters, Agilent)

Procedure:

Sample Preparation (Protein Precipitation):

1. Thaw plasma samples and standards on ice.

2. Vortex samples to ensure homogeneity.
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3. In a 96-well plate, add 50 µL of plasma sample, calibration standard, or quality control

sample.

4. Add 200 µL of ACN containing the SIL-IS to each well.

5. Seal the plate and vortex for 5 minutes to precipitate proteins.

6. Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

7. Transfer the supernatant to a clean 96-well plate for analysis.

LC-MS/MS Analysis:

Liquid Chromatography:

Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50

mm, 1.7 µm)

Mobile Phase A: 0.1% formic acid in water

Mobile Phase B: 0.1% formic acid in ACN

Flow Rate: 0.5 mL/min

Gradient: Start with 95% A, ramp to 95% B over 2 minutes, hold for 1 minute, and return

to initial conditions.

Injection Volume: 5 µL

Mass Spectrometry:

Ionization Mode: Electrospray Ionization (ESI), positive mode

Detection: Multiple Reaction Monitoring (MRM)

MRM transitions for AZD0780 and SIL-IS should be optimized based on the specific

instrument.

Data Analysis:
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Construct a calibration curve by plotting the peak area ratio of AZD0780 to the SIL-IS

against the nominal concentration of the calibration standards.

Use a weighted (1/x²) linear regression to fit the calibration curve.

Determine the concentration of AZD0780 in the plasma samples from the calibration

curve.

Protocol 2: Measurement of LDL-C in Human Serum
Objective: To determine the concentration of LDL-C in human serum samples for

pharmacodynamic analysis.

Methodology: This protocol describes a direct measurement of LDL-C using a homogeneous

enzymatic assay, a common method in clinical trials to avoid inaccuracies of calculated

methods in certain patient populations.[15][16]

Materials:

Human serum (from fasted patients)

Direct LDL-C assay kit (e.g., from Roche, Beckman Coulter, or similar)

Clinical chemistry analyzer

Saline solution (0.9%)

Procedure:

Sample Handling:

1. Collect blood samples in serum separator tubes from patients who have fasted for at least

12 hours.

2. Allow the blood to clot at room temperature for 30-60 minutes.

3. Centrifuge at 3000 rpm for 15 minutes.
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4. Separate the serum into a clean tube. Samples can be stored at 2-8°C for up to 5 days or

at -20°C for longer periods.

Assay Procedure (automated on a clinical chemistry analyzer):

The assay is typically performed in a two-reagent format.

Reagent 1: Contains a detergent that selectively solubilizes non-LDL lipoproteins (HDL,

VLDL, chylomicrons). Cholesterol esterase and cholesterol oxidase in this reagent react

with the cholesterol from these lipoproteins in a non-color-forming reaction.

Reagent 2: Contains a second detergent that solubilizes the LDL particles. The cholesterol

released from the LDL is then acted upon by the enzymes, and a chromogenic coupler

produces a color reaction.

The analyzer pipettes the serum sample and reagents into a cuvette, incubates the

mixture, and measures the absorbance at a specified wavelength (e.g., 546 nm).

Data Analysis:

The LDL-C concentration is proportional to the intensity of the color produced, which is

measured as absorbance.

The analyzer calculates the LDL-C concentration based on a calibration curve generated

using standards of known LDL-C concentrations.

Results are typically reported in mg/dL or mmol/L.
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Caption: Mechanism of action of AZD0780 in preventing LDLR degradation.
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Caption: Workflow for the quantification of AZD0780 in human plasma.
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Caption: Relationship between dosing, PK/PD, safety, and efficacy in clinical trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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